molecular formula C14H8Cl3NO3 B2681391 [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate CAS No. 1002961-45-6

[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate

Cat. No.: B2681391
CAS No.: 1002961-45-6
M. Wt: 344.57
InChI Key: RNWJEPAZKHPGPV-UHFFFAOYSA-N
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Description

[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is a complex organic compound that belongs to the class of chlorinated pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 3,6-dichloropyridine-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for further investigation in pharmaceutical research.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, providing a basis for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. Its chemical stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of [2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases, disrupting cellular signaling pathways and affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pentachloropyridine: Another chlorinated pyridine derivative with broad applications in organic synthesis.

    2-Chlorophenol: A simpler chlorinated aromatic compound used in various chemical reactions.

Uniqueness

[2-(2-Chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate is unique due to its combination of a chlorinated phenyl group and a dichloropyridine moiety

Properties

IUPAC Name

[2-(2-chlorophenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3NO3/c15-9-4-2-1-3-8(9)11(19)7-21-14(20)13-10(16)5-6-12(17)18-13/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWJEPAZKHPGPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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